molecular formula C13H10ClN3O5S B2528589 Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate CAS No. 1376335-38-4

Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate

Cat. No. B2528589
CAS RN: 1376335-38-4
M. Wt: 355.75
InChI Key: UJMSLJPHMCNXGA-UHFFFAOYSA-N
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Description

Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate, also known as Methyl 6-cpsccp, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme, making it a valuable tool for studying the biochemical and physiological effects of this enzyme.

Mechanism of Action

Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate 6-cpsccp inhibits PKD by binding to its ATP-binding site, preventing the enzyme from phosphorylating its substrates. This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, resulting in a disruption of various cellular processes.
Biochemical and Physiological Effects:
Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate 6-cpsccp has been shown to have several biochemical and physiological effects. In cancer cells, Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate 6-cpsccp inhibits cell proliferation and induces apoptosis. In cardiovascular cells, Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate 6-cpsccp inhibits the migration and proliferation of smooth muscle cells, which play a critical role in the development of atherosclerosis. In immune cells, Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate 6-cpsccp inhibits the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate 6-cpsccp has several advantages for lab experiments. It is a highly potent and selective inhibitor of PKD, making it a valuable tool for studying the role of PKD in various cellular processes. However, Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate 6-cpsccp has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate 6-cpsccp has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

For the use of Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate 6-cpsccp include the development of more potent and selective inhibitors of PKD and the study of its role in other diseases.

Synthesis Methods

The synthesis of Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate 6-cpsccp involves several steps. The first step is the reaction of 6-chloropyridin-3-amine with p-toluenesulfonyl chloride to form 6-chloropyridin-3-ylsulfonyl chloride. The second step is the reaction of 6-chloropyridin-3-ylsulfonyl chloride with 2-pyridinecarboxylic acid to form Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate. The final step is the methylation of the carboxylic acid group using methyl iodide.

Scientific Research Applications

Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate 6-cpsccp is widely used in scientific research as a potent inhibitor of a specific enzyme called protein kinase D (PKD). PKD is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate 6-cpsccp has been used to study the role of PKD in cancer, cardiovascular diseases, and inflammation.

properties

IUPAC Name

methyl 6-[(6-chloropyridin-3-yl)sulfonylcarbamoyl]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O5S/c1-22-13(19)10-4-2-3-9(16-10)12(18)17-23(20,21)8-5-6-11(14)15-7-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMSLJPHMCNXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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